Cas no 2229149-52-2 (O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine)

O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine
- 2229149-52-2
- EN300-1908313
- O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine
-
- インチ: 1S/C11H16BrNO2/c1-11(2,7-15-13)8-4-5-10(14-3)9(12)6-8/h4-6H,7,13H2,1-3H3
- InChIKey: VFEAPQSMSIBQMM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)CON)OC
計算された属性
- せいみつぶんしりょう: 273.03644g/mol
- どういたいしつりょう: 273.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 44.5Ų
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908313-2.5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1908313-0.05g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1908313-1.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1908313-0.25g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1908313-5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 5g |
$4226.0 | 2023-09-18 | ||
Enamine | EN300-1908313-0.1g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1908313-5.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1908313-0.5g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1908313-10g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 10g |
$6266.0 | 2023-09-18 | ||
Enamine | EN300-1908313-10.0g |
O-[2-(3-bromo-4-methoxyphenyl)-2-methylpropyl]hydroxylamine |
2229149-52-2 | 10g |
$6266.0 | 2023-06-02 |
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamineに関する追加情報
Professional Introduction to Compound with CAS No. 2229149-52-2 and Product Name: O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine
The compound in question, identified by the CAS number 2229149-52-2, is a specialized chemical entity with significant applications in the field of pharmaceutical research and development. The product name, O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine, provides a detailed molecular description that underscores its structural complexity and potential utility. This introduction aims to explore the compound's properties, synthesis methods, and emerging applications in contemporary biochemical research.
At the core of understanding this compound lies its molecular architecture. The presence of a 3-bromo-4-methoxyphenyl moiety suggests a benzene ring substituted with both bromine and methoxy groups, which are common features in many pharmacologically active molecules. The 2-methylpropylhydroxylamine part of the structure introduces a branched alkyl chain linked to a hydroxylamine group. Such combinations often enhance binding affinity and metabolic stability, making the compound a promising candidate for drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of hydroxylamine derivatives in developing novel therapeutic agents. The hydroxylamine functional group is known for its ability to participate in redox reactions, making it valuable in both biochemical pathways and synthetic transformations. When incorporated into a molecule like O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine, it can serve as a key interaction point with biological targets, potentially modulating enzyme activity or receptor binding.
The 3-bromo-4-methoxyphenyl substituent adds another layer of complexity, as bromine atoms are frequently used in medicinal chemistry due to their ability to influence electronic properties and metabolic pathways. Methoxy groups, on the other hand, can enhance solubility and stability while also serving as handles for further functionalization. Together, these groups create a scaffold that is both structurally interesting and biologically relevant.
In terms of synthesis, the preparation of O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine would likely involve multi-step organic reactions, starting from readily available aromatic precursors. Techniques such as nucleophilic aromatic substitution or cross-coupling reactions could be employed to introduce the bromo and methoxy groups onto the benzene ring. Subsequent reactions would then focus on incorporating the 2-methylpropylhydroxylamine moiety, possibly through reduction or nucleophilic addition strategies.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The unique combination of structural features suggests that it may interact with specific proteins or enzymes involved in disease pathways. For instance, studies have shown that hydroxylamine derivatives can inhibit certain oxidoreductases, which are implicated in conditions such as cancer and neurodegenerative disorders. The presence of a bulky 2-methylpropyl group could also improve pharmacokinetic properties by enhancing lipophilicity.
Recent research has also explored the use of brominated aromatic compounds in anticancer therapies. The 3-bromo-4-methoxyphenyl moiety is particularly noteworthy here, as similar structures have been found to exhibit cytotoxic effects against various tumor cell lines. By leveraging these properties, compounds like O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine could serve as leads for designing new chemotherapeutic agents that selectively target malignant cells while minimizing side effects.
Another area where this compound shows promise is in the field of inflammation research. Hydroxylamine derivatives are known to modulate inflammatory pathways by interacting with key signaling molecules. The structural features of O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine suggest that it might influence cytokine production or enzyme activity related to inflammatory responses. This makes it a valuable candidate for further investigation into potential anti-inflammatory treatments.
The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that allow for precise control over molecular structure. Techniques such as flow chemistry or microwave-assisted synthesis could streamline the production process, making it more efficient and scalable for industrial applications. Additionally, computational methods like molecular modeling can aid in predicting how the compound will behave biologically, guiding further optimization efforts.
In conclusion, O-2-(3-bromo-4-methoxyphenyl)-2-methylpropylhydroxylamine (CAS No. 2229149-52-2) represents a fascinating example of how structural complexity can lead to novel biological activity. Its combination of functional groups positions it as a versatile tool for pharmaceutical research, with potential applications ranging from cancer therapy to anti-inflammatory treatments. As our understanding of biochemical pathways continues to grow, compounds like this will play an increasingly important role in developing next-generation therapeutics.
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